3-O-Acetylcorosolic acid
Description
3-O-Acetylcorosolic acid (CAS: 700370-58-7) is a triterpenoid derivative of corosolic acid, a naturally occurring pentacyclic ursane-type compound. Its molecular formula is C₃₂H₅₀O₅ (molecular weight: 514.7364 g/mol), characterized by an acetyl group at the 3-hydroxy position of the corosolic acid backbone (2α,3β-dihydroxyurs-12-en-28-oic acid) . This acetylation modifies its physicochemical properties, such as lipophilicity and metabolic stability, compared to its parent compound. The synthesis of related triterpenoids often involves oxidation, acetylation, or hydroxylation of ursolic or oleanolic acid precursors, as seen in methods for corosolic acid production .
Properties
CAS No. |
700370-58-7 |
|---|---|
Molecular Formula |
C32H50O5 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10-acetyloxy-11-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(34)26(37-20(3)33)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36)/t18-,19+,22-,23+,24-,25+,26+,29+,30-,31-,32+/m1/s1 |
InChI Key |
PCEBPJUHBOJBAJ-FXZBVTQXSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O |
Synonyms |
(1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-10-acetyloxy-11-hydroxy-1,2,6a,6b,9,9,12a- heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
The following table highlights structural differences among 3-O-acetylcorosolic acid and similar triterpenoids:
Note: CAS numbers for ursolic and oleanolic acids may overlap in some databases due to historical inconsistencies; ursolic acid is commonly associated with CAS 77-52-1 in other sources.
Functional and Metabolic Implications
- Acetylation vs.
- Oxidation State : 3-Oxo-ursolic acid, lacking hydroxyl groups at C-3, exhibits reduced hydrogen-bonding capacity, which may alter receptor binding or enzymatic interactions .
- Ester Derivatives : The coumaroyl ester in 3β-O-(cis-p-Coumaroyl)corosolic acid introduces aromaticity and extended conjugation, possibly influencing antioxidant or anti-inflammatory activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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